2,4’-ジフルオロアセトフェノン

概要

説明

2',4'-Difluoroacetophenone is a chemical compound that has been studied for its potential applications in various fields, including pharmaceuticals and materials science. The compound is characterized by the presence of two fluorine atoms attached to the benzene ring, which can significantly alter its chemical and physical properties compared to its non-fluorinated analogs.

Synthesis Analysis

Several methods have been developed to synthesize derivatives of 2',4'-difluoroacetophenone. One approach involves the Suzuki coupling reaction, which is a popular method for forming carbon-carbon bonds and has been used to synthesize a potent COX-2 inhibitor with a difluorophenyl moiety . Another synthesis method described involves cross-coupling of 2',4'-difluorophenylboronic acid with 4-bromoacetophenone, mediated by a Pd(II) complex, which resulted in high yields and is considered practical for industrial applications . Additionally, a Friedel-Crafts acylation has been employed to synthesize a liquid crystal intermediate with difluoroacetophenone structure, demonstrating the versatility of this compound in materials science .

Molecular Structure Analysis

The molecular structure of 2',4'-difluoroacetophenone has been characterized using various spectroscopic techniques. Single crystal X-ray diffractometry, along with IR and 1H NMR spectroscopy, has been used to confirm the structure of synthesized 4-(2',4'-difluorophenyl)acetophenone . Furthermore, a comprehensive analysis of the molecular structure, including spectroscopic (FTIR, FT-Raman, 13C and 1H NMR, UV), polarizability, and first-order hyperpolarizability, as well as HOMO-LUMO analysis, has been conducted for 2,4-difluoroacetophenone, providing detailed insights into the electronic properties of the molecule .

Chemical Reactions Analysis

The reactivity of difluoroacetophenone derivatives has been explored in various chemical reactions. For instance, the synthesis of α-bromo-4-(difluoromethylthio)acetophenone and its subsequent condensation with different azaheterocycles has been studied, leading to the formation of S- and N-substituted azaheterocycles containing the difluoromethylthio phenyl fragment . This highlights the potential of difluoroacetophenone derivatives to act as intermediates in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2',4'-difluoroacetophenone derivatives are influenced by the presence of fluorine atoms. The fluorine substituents can affect the acidity, basicity, and overall reactivity of the molecule. The polarizability and first hyperpolarizability of 2,4-difluoroacetophenone have been calculated, indicating the molecule's potential applications in nonlinear optics . The molecular electrostatic potential map also provides information on the reactive sites of the molecule, which is useful for predicting its behavior in chemical reactions .

科学的研究の応用

振動スペクトル分析

2,4’-ジフルオロアセトフェノンは、振動スペクトル分析に使用されてきました。 この化合物は、FT-IRおよびFT-ラマン分光法を用いて研究されています 。これらの技術により、研究者は分子の振動特性を理解することができます。これは、その構造と挙動に関する洞察を提供することができます。

ジフルオロ化カルコンの合成

2,4’-ジフルオロアセトフェノンは、ジフルオロ化カルコンの合成における出発試薬として使用されてきました 。カルコンは、様々な重要な生物学的化合物の中心核を形成する芳香族ケトンです。カルコンは、抗菌、抗マラリア、抗炎症、抗癌など、いくつかの生物学的活性を示します。特に、ジフルオロ化カルコンは、その潜在的な生物活性の強化により注目されています。

Safety and Hazards

2’,4’-Difluoroacetophenone is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Relevant Papers One relevant paper discusses the lithium triethylborohydride-promoted generation of α,α-difluoroenolates from 2-iodo-2,2-difluoroacetophenones . This represents an unprecedented utilization of lithium triethylborohydride .

生化学分析

Biochemical Properties

2’,4’-Difluoroacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of difluorinated chalcones . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used as a starting reagent in the synthesis of allyl alcohol, which can inhibit protein tyrosine phosphatases SHP-1 and PTP1B . These interactions suggest that 2’,4’-Difluoroacetophenone can modulate enzyme activity, potentially affecting various biochemical pathways.

Cellular Effects

The effects of 2’,4’-Difluoroacetophenone on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with protein tyrosine phosphatases can alter cell signaling pathways, leading to changes in gene expression and metabolic activities . Additionally, its ability to cause skin and eye irritation indicates that it can affect cellular integrity and function .

Molecular Mechanism

At the molecular level, 2’,4’-Difluoroacetophenone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its inhibition of protein tyrosine phosphatases SHP-1 and PTP1B involves binding to the active sites of these enzymes, preventing their normal function . This inhibition can lead to changes in downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,4’-Difluoroacetophenone can change over time. The compound is relatively stable under standard conditions but may degrade when exposed to light or heat . Long-term studies have shown that it can cause persistent changes in cellular function, including prolonged enzyme inhibition and altered gene expression . These temporal effects highlight the importance of controlled experimental conditions when using this compound.

Dosage Effects in Animal Models

The effects of 2’,4’-Difluoroacetophenone vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses can cause toxicity, including respiratory and skin irritation . These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies.

Metabolic Pathways

2’,4’-Difluoroacetophenone is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and toxicity. Additionally, its interaction with enzymes involved in metabolic pathways can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2’,4’-Difluoroacetophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . For example, its solubility in polar solvents suggests that it can be transported through aqueous environments within cells . These transport and distribution properties are crucial for understanding its cellular effects.

Subcellular Localization

The subcellular localization of 2’,4’-Difluoroacetophenone can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with specific proteins can lead to its accumulation in certain cellular regions, affecting local biochemical processes . Understanding its subcellular localization is essential for elucidating its mechanism of action.

特性

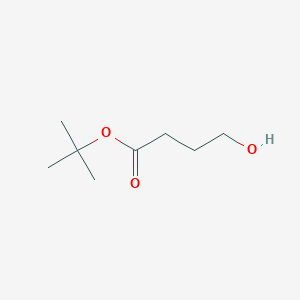

IUPAC Name |

1-(2,4-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWHNJPLPZOEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059894 | |

| Record name | Ethanone, 1-(2,4-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

364-83-0 | |

| Record name | 1-(2,4-Difluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,4-difluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,4-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-difluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5ST9WKR7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2',4'-Difluoroacetophenone?

A1: 2',4'-Difluoroacetophenone (DFAP) is an aromatic ketone. Its molecular formula is C8H6F2O and its molecular weight is 156.13 g/mol. Several studies have investigated the spectroscopic properties of DFAP. One study utilized Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the molecule and found good agreement between the experimental chemical shifts and those calculated using Density Functional Theory (DFT) . Additionally, research has employed Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy alongside DFT calculations to analyze the vibrational frequencies and structural properties of DFAP .

Q2: How is 2',4'-Difluoroacetophenone used in organic synthesis?

A2: 2',4'-Difluoroacetophenone acts as a valuable building block in synthesizing various heterocyclic compounds. One study describes its use in preparing 1-[Alpha-(2,4-difluorophenyl)-2,3-glycidyl]-1H-1,2,4-triazole . This synthesis involves reacting DFAP with dimethyl sulfate or dimethyl sulfide under alkaline conditions to create the epoxide product. Another study focuses on synthesizing 2′,4′-difluoro-2-(1H-1,2,4-triazol-1-yl) acetophenone by reacting 2-chloro-2′,4′-difluoroacetophenone with 1,2,4-triazole using a phase transfer catalyst .

Q3: Are there computational chemistry studies on 2',4'-Difluoroacetophenone?

A3: Yes, computational methods like DFT have been employed to understand the structural properties of 2',4'-Difluoroacetophenone. Specifically, the B3LYP functional has been successfully used to calculate the NMR chemical shifts of DFAP, demonstrating good agreement with experimental results . Further computational studies, including Natural Bond Orbital (NBO) analysis, have also been conducted to investigate the electronic structure and thermodynamic properties of DFAP .

Q4: Has 2',4'-Difluoroacetophenone been used in the development of other compounds?

A4: Research shows that 2',4'-Difluoroacetophenone serves as a starting material in synthesizing halogenated triazole derivatives. One study highlights its reaction with 5-halogenated-1H-1,2,4-triazole-3-carboxylic acid ethyl esters to yield novel compounds . These reactions often employ potassium carbonate (K2CO3) and a phase-transfer catalyst like TEBA in dichloromethane (CH2Cl2) as the solvent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

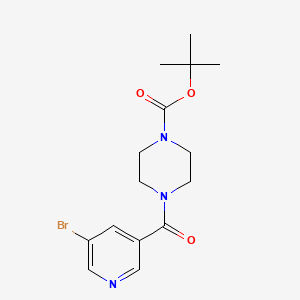

![benzyl 4-{[(2-bromoethyl)(tert-butoxycarbonyl)amino]sulfonyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1293430.png)

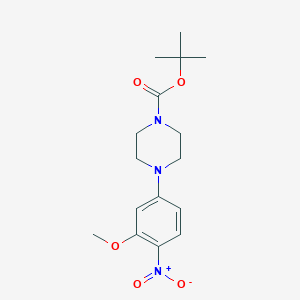

![1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1293443.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1293444.png)